(4-Ethoxy-2,5-dimethylphenyl)boronic acid
Overview
Description
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of boronic acid, characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (4-Ethoxy-2,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through a process known as transmetalation . This process involves the transfer of the organoboron group from the boronic acid to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s organoboron group is transferred to the palladium (II) complex in a process known as transmetalation .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond in the SM coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The SM coupling reaction, in which the compound is involved, requires mild and functional group tolerant reaction conditions . The stability of the compound also suggests that it may be resistant to degradation in various environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-ethoxy-2,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2,5-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids: For protodeboronation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Aromatic Compounds: From protodeboronation.
Scientific Research Applications
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (2,5-Dimethylphenyl)boronic acid
- (4-Ethoxyphenyl)boronic acid
Uniqueness
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and methyl groups can provide steric and electronic effects that are distinct from other boronic acids .
Properties
IUPAC Name |
(4-ethoxy-2,5-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSUJJZAQIIJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659355 | |
Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-56-5 | |
Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2,5-dimethylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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